molecular formula C14H17N3O2 B2837387 Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone CAS No. 2320176-84-7

Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone

Cat. No. B2837387
CAS RN: 2320176-84-7
M. Wt: 259.309
InChI Key: HXKPFHXYVPTGFN-UHFFFAOYSA-N
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Description

Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone, also known as FMP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. FMP is a small molecule inhibitor that targets the protein-protein interactions involved in various biological processes.

Mechanism of Action

Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone works by targeting the protein-protein interactions involved in various biological processes. Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone binds to a specific site on the target protein, preventing it from interacting with its partner protein. This inhibition of protein-protein interactions leads to the disruption of various biological processes, including cell signaling, gene expression, and protein function.
Biochemical and Physiological Effects:
Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been shown to have a range of biochemical and physiological effects, depending on the target protein and biological process affected. Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the aggregation of amyloid beta peptides. Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has also been shown to have a low toxicity profile, making it suitable for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone is its high potency and specificity towards its target protein. This makes it an ideal tool for studying the biological processes involved in various diseases. However, Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has some limitations, including its high cost and limited availability. In addition, Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone may not be suitable for studying certain biological processes that involve protein-protein interactions outside of its target protein.

Future Directions

There are several future directions for the research and development of Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone. One potential direction is the optimization of the synthesis method to increase the yield and reduce the cost of production. Another direction is the identification of new target proteins and biological processes that can be targeted by Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone. In addition, the development of Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone analogs with improved potency and selectivity could lead to the development of new therapeutic agents for various diseases.
Conclusion:
Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone, or Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone works by targeting the protein-protein interactions involved in various biological processes, leading to the disruption of these processes and the potential inhibition of disease progression. Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been extensively studied for its potential use in cancer, inflammation, and neurodegenerative disorders. While Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has some limitations, including its high cost and limited availability, it remains a promising tool for scientific research and the development of new therapeutic agents.

Synthesis Methods

The synthesis of Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone involves a multi-step process that includes the reaction of 2-methylpyrazol-3-ylamine with furan-2-carboxylic acid to form the corresponding amide. The amide is then reacted with 1-(2-bromoethyl)-4-methylpiperidine hydrobromide to yield the final product, Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone. The synthesis of Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been shown to inhibit the interaction between the proteins involved in the development and progression of cancer, leading to the inhibition of tumor growth. In addition, Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, where it has been shown to inhibit the aggregation of amyloid beta peptides.

properties

IUPAC Name

furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16-11(7-8-15-16)12-5-2-3-9-17(12)14(18)13-6-4-10-19-13/h4,6-8,10,12H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKPFHXYVPTGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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